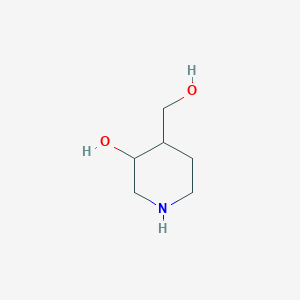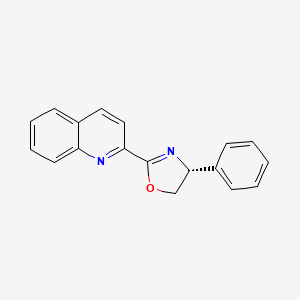
(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Vue d'ensemble
Description
“®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” is a compound with potential applications in scientific research and industry. It has a CAS Number of 220108-54-3 and a molecular weight of 274.32 .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the use of copper dichloride at 100℃, yielding an 82% success rate . Another method involves the use of zinc (II) chloride in chlorobenzene for 31 hours under heating .Molecular Structure Analysis
The molecular formula of this compound is C18H14N2O . The InChI Code is 1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m0/s1 .Chemical Reactions Analysis
The compound has been used in the synthesis and characterization of Cobalt complexes. The reaction involved mixing CoCl2 with 2.0 equivalents of the ligand in THF .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is BBB permeant . Its water solubility is moderately soluble .Applications De Recherche Scientifique
Antimicrobial Properties
Synthesis of Triazole Derivatives with Antimicrobial Activity : A study focused on the synthesis of various triazole derivatives, including structures similar to (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, demonstrated their antimicrobial properties. These compounds were tested against bacteria and fungi, showing moderate antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobials (Yurttaş et al., 2020).
Anticonvulsant Applications : Research on quinoline derivatives related to this compound has shown promising anticonvulsant effects. These compounds, synthesized and tested for anticonvulsant properties, showed increased efficacy compared to parental compounds, demonstrating potential in the development of new anticonvulsant drugs (Guan et al., 2007).
Anticancer Activity : Quinoline and triazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their potential anticancer properties. Some of these compounds have shown significant cytotoxic effects against various cancer cell lines, indicating a potential role in cancer treatment (Reddy et al., 2015).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
(4R)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFADUQNTPUCKK-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



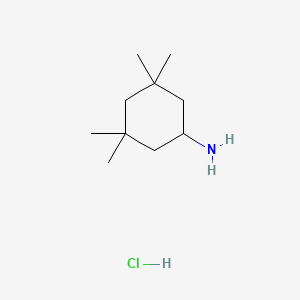
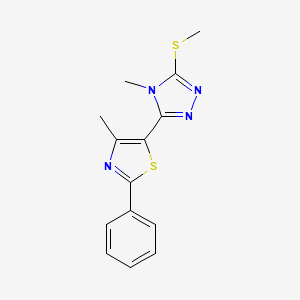
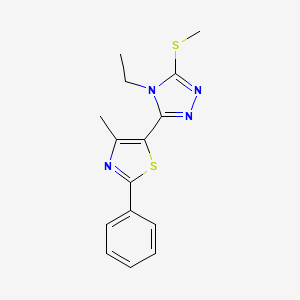
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)
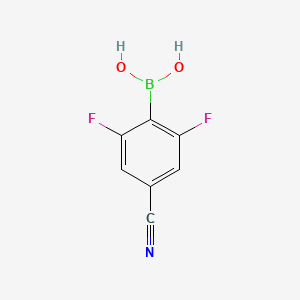
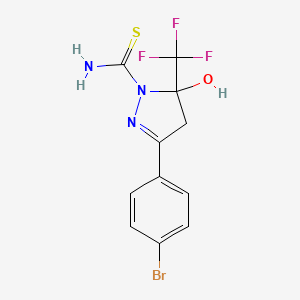
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)
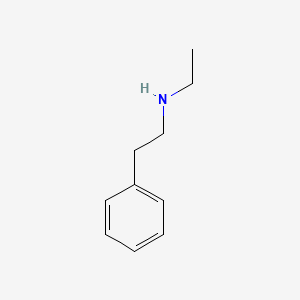
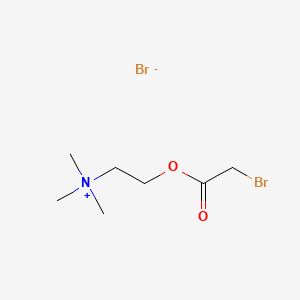
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)


